N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine
Overview
Description
N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine is a useful research compound. Its molecular formula is C44H32N2 and its molecular weight is 588.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) Application
Researchers have synthesized novel host materials incorporating N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine derivatives for yellow electrophosphorescent devices. These materials, due to their high thermal and morphological stability, have shown promising results in improving the efficiency and brightness of OLEDs. The advancements indicate a potential for these compounds in developing devices with better performance and lower energy consumption (Zhang et al., 2015).
Charge Transport Materials
Another application area is the use of such compounds in charge transport materials for OLEDs. The balanced charge transport in OLEDs utilizing this compound derivatives has been reported to significantly improve device performance, including lowering drive voltage and enhancing operational lifetime (Lee et al., 2005).
Electrochromic Properties
The electrochromic properties of aromatic polyamides synthesized using this compound have been explored, revealing potential applications in smart windows and display technologies. These polymers exhibit reversible color changes under different electrical potentials, demonstrating their utility in electrochromic devices (Wang et al., 2017).
Electronic Material Synthesis
Research has also been conducted on synthesizing and characterizing materials for blue organic light-emitting diodes (OLEDs) based on derivatives of this compound. The materials display promising optical properties that could be harnessed for use in OLED technologies, enhancing the development of devices with better efficiency and color properties (Li et al., 2014).
Mechanism of Action
Target of Action
It’s known that beta-npb is a component used in the manufacturing of organic light-emitting diodes (oleds) . It’s likely that its primary role is in the emission of light in these devices.
Mode of Action
Beta-Npb, as a component of OLEDs, likely interacts with other components of the device to produce light. The exact nature of these interactions is complex and involves quantum mechanical processes . The compound might be involved in the transfer of energy that results in the emission of light, a process known as electroluminescence .
Biochemical Pathways
Its role is primarily in the field of electronics and materials science, particularly in the context of OLED technology .
Result of Action
In the context of its use in OLEDs, the action of Beta-Npb results in the emission of light. When incorporated into an OLED, Beta-Npb contributes to the device’s ability to produce bright and efficient light .
Action Environment
The performance of Beta-Npb in an OLED can be influenced by various environmental factors. For instance, the stability and efficiency of light emission can be affected by temperature and humidity. Moreover, the lifetime of the OLED can be influenced by the presence of oxygen or water vapor, which can degrade the organic materials in the device .
Safety and Hazards
When handling this compound, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .
Future Directions
While the specific future directions for this compound are not detailed in the search results, its use in organic electronics suggests potential for further development in this field. Its role in OLEDs and perovskite solar cells indicates its importance in the advancement of sustainable and efficient energy technologies .
Properties
IUPAC Name |
N-[4-[4-(N-naphthalen-2-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N2/c1-3-15-39(16-4-1)45(43-29-23-33-11-7-9-13-37(33)31-43)41-25-19-35(20-26-41)36-21-27-42(28-22-36)46(40-17-5-2-6-18-40)44-30-24-34-12-8-10-14-38(34)32-44/h1-32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFVVZKSHYCRDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619330 | |
Record name | N~4~,N~4'~-Di(naphthalen-2-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139255-17-7 | |
Record name | N~4~,N~4'~-Di(naphthalen-2-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: Why is beta-NPB considered as a potential material for OLEDs despite its limitations in laser applications?
A1: While beta-NPB shows promise as a hole transport material in OLEDs [, ], its application in laser devices is limited due to its weak stimulated emission compared to its excited state absorption []. Essentially, this means that while it can effectively transport positive charges (holes) within an OLED device, making it a good candidate for that application, it struggles to amplify light effectively, hindering its potential for lasers.
Q2: How does the performance of beta-NPB in an OLED device compare to its structural isomer, alpha-NPB?
A2: Research suggests that while both alpha-NPB and beta-NPB can be used as host materials in a single-layered white OLED, alpha-NPB demonstrates superior performance []. Devices utilizing alpha-NPB as a host exhibited a 15% higher efficiency compared to those utilizing beta-NPB []. This difference in performance could be attributed to variations in their molecular structures and subsequent energy transfer dynamics within the device.
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